

# TCS 359 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TCS 359

Cat. No.: B1684614

Get Quote

## **In-Depth Technical Guide: TCS 359**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TCS 359**, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

## **Core Compound Data**

**TCS 359** is a small molecule inhibitor with significant potential in hematological malignancy research, particularly in the context of Acute Myeloid Leukemia (AML).[1]

| Property            | Value        | Source    |
|---------------------|--------------|-----------|
| CAS Number          | 301305-73-7  | [2][3]    |
| Molecular Weight    | 360.43 g/mol | [2]       |
| Molecular Formula   | C18H20N2O4S  | [2]       |
| IC50 (FLT3)         | 42 nM        | [1][2][4] |
| IC50 (MV4-11 cells) | 340 nM       | [1][2]    |

## **Mechanism of Action**



TCS 359 functions as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[2][4] FLT3 is a key regulator in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] In certain hematological cancers like AML, mutations in the FLT3 gene can lead to constitutive activation of the receptor, driving uncontrolled cell growth.[5] TCS 359 exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

# FLT3 Signaling Pathway and Inhibition by TCS 359

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation. This activation initiates several downstream signaling cascades critical for cell survival and proliferation, including the PI3K/Akt, MAPK/ERK, and STAT5 pathways.[5][6][7] In mutated FLT3, this signaling becomes ligand-independent and constitutively active.[5] **TCS 359** blocks this aberrant signaling by inhibiting the initial autophosphorylation of the FLT3 receptor.





Click to download full resolution via product page

FLT3 signaling pathway and the inhibitory action of TCS 359.

# Experimental Protocols In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This protocol outlines the determination of the inhibitory activity of **TCS 359** on the isolated kinase domain of the human FLT3 receptor using a fluorescence polarization (FP) based method.[8]

Materials:



- Recombinant human FLT3 kinase domain (e.g., FLT3 571-993)
- Poly(Glu, Tyr) 4:1 as a substrate
- ATP
- MgCl<sub>2</sub>
- TCS 359
- DMSO (vehicle control)
- EDTA
- · Fluorescein-labeled phosphopeptide
- Anti-phosphotyrosine antibody
- · Kinase assay buffer
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of TCS 359 in DMSO.
- In a reaction well, combine 10 nM FLT3 kinase, 20  $\mu$ g/mL poly(Glu, Tyr), 150  $\mu$ M ATP, and 5 mM MgCl<sub>2</sub> in kinase assay buffer.[8]
- Add the desired concentration of TCS 359 or DMSO (for control). The final DMSO concentration should be consistent across all wells (e.g., 1%).[8]
- Incubate the reaction mixture at room temperature for 30 minutes.[8]
- Stop the kinase reaction by adding EDTA.[8]
- Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody.
- Incubate for 30 minutes at room temperature to allow for binding.[8]



- Measure the fluorescence polarization using a suitable plate reader.
- Calculate the percentage of inhibition for each TCS 359 concentration relative to the DMSO control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Cell-Based Proliferation Assay (MV4-11 Cells)**

This protocol describes a method to assess the antiproliferative effects of **TCS 359** on the human acute myelogenous leukemia cell line MV4-11, which expresses a constitutively active mutant FLT3.[8]

#### Materials:

- MV4-11 cells
- RPMI media supplemented with 10% FBS and penicillin/streptomycin
- GM-CSF
- TCS 359
- DMSO (vehicle control)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 96-well cell culture plates

#### Procedure:

- Plate MV4-11 cells at a density of 10,000 cells per well in 100  $\mu$ L of RPMI media containing 10% FBS, penicillin/streptomycin, and 0.2 ng/mL GM-CSF.[8]
- Prepare serial dilutions of TCS 359 in culture media. Add the compound dilutions or DMSO (vehicle control) to the cells.[8]
- Incubate the cells for 72 hours under standard cell growth conditions (37°C, 5% CO<sub>2</sub>).[8]
- To measure cell viability, add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.[8]



- Mix well on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Quantify luminescence using a plate reader.
- Calculate the total cell growth and determine the IC<sub>50</sub> value for TCS 359 using non-linear regression analysis.[8]



Click to download full resolution via product page

Workflow for in vitro and cell-based assays with TCS 359.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. apexbt.com [apexbt.com]
- 2. TCS 359 | FLT3 | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TCS 359 (2591) by Tocris, Part of Bio-Techne [bio-techne.com]



- 5. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [TCS 359 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684614#tcs-359-cas-number-and-molecular-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com